molecular formula C13H11ClFNS B1350668 2-(2-Chloro-6-fluorobenzylthio)aniline CAS No. 646989-63-1

2-(2-Chloro-6-fluorobenzylthio)aniline

Cat. No.: B1350668
CAS No.: 646989-63-1
M. Wt: 267.75 g/mol
InChI Key: PMXRPQWIDUSPTC-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

2-(2-Chloro-6-fluorobenzylthio)aniline is an organic compound that can be classified in several ways based on its functional groups. It is a substituted aniline (B41778), characterized by the amino group (-NH2) attached to a benzene (B151609) ring. The presence of a sulfur atom linking the aniline moiety to a substituted benzyl (B1604629) group places it in the category of thioethers (or sulfides). Furthermore, the substitutions on the benzyl ring, a chlorine and a fluorine atom, classify it as an organohalogen compound.

Systematic nomenclature, following IUPAC guidelines, provides a precise description of the molecule's structure. Its IUPAC name is 2-((2-chloro-6-fluorobenzyl)thio)benzenamine. Other synonyms include Benzenamine, 2-[[(2-chloro-6-fluorophenyl)methyl]thio]-. guidechem.com

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 646989-63-1 chemicalbook.comguidechem.com
Molecular Formula C13H11ClFNS guidechem.comguidechem.com
Molecular Weight 267.75 g/mol guidechem.com
IUPAC Name 2-((2-chloro-6-fluorobenzyl)thio)benzenamine

Historical Context and Emergence in Chemical Literature

The specific emergence of this compound in chemical literature is not marked by a singular, widely publicized discovery. Rather, its appearance is tied to the broader development of synthetic methodologies for creating complex aniline and thioether derivatives. Compounds with similar structural motifs have been synthesized and studied for various purposes over the past few decades. The synthesis of such molecules is often driven by the need for novel building blocks in medicinal chemistry and materials science. Its availability from various chemical suppliers indicates its use as a research chemical and an intermediate in multi-step synthetic processes. guidechem.comguidechem.com

Relevance of the 2-Chloro-6-fluorobenzylthio Aniline Scaffold in Contemporary Chemical Science

The this compound scaffold is of significant interest in contemporary chemical science due to the combination of its constituent parts.

Aniline Moiety : Anilines are fundamental building blocks in organic chemistry, serving as precursors to a vast array of dyes, polymers, and pharmaceuticals. The amino group can be readily modified, allowing for the introduction of diverse functionalities.

Thioether Linkage : The thioether bridge provides conformational flexibility and can participate in coordination with metal centers. The sulfur atom's ability to be oxidized to sulfoxides and sulfones further expands the chemical space accessible from this scaffold.

Substituted Benzyl Group : The 2-chloro-6-fluorobenzyl group is a key pharmacophore. The presence of halogen atoms, particularly fluorine, can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. This is a crucial aspect in the design of new drug candidates. The specific ortho-substitution pattern of the chlorine and fluorine atoms influences the steric environment around the benzylic carbon, which can impact its reactivity and interactions with biological targets.

The combination of a soft sulfur donor atom and a borderline nitrogen donor from the aniline group makes this scaffold a potentially valuable ligand in coordination chemistry for the synthesis of organometallic compounds with applications in catalysis.

Interdisciplinary Significance in Drug Discovery and Organic Synthesis

The interdisciplinary significance of this compound is most prominent at the intersection of organic synthesis and drug discovery.

In organic synthesis , this compound serves as a versatile intermediate. The amino group of the aniline ring can undergo a wide range of reactions, including acylation, alkylation, and diazotization, allowing for the construction of more complex molecular architectures. For instance, anilines are common starting materials for the synthesis of heterocyclic compounds like benzothiazoles and quinolines, which are prevalent in many biologically active molecules. The thioether linkage can be cleaved or modified, providing another handle for synthetic transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNS/c14-10-4-3-5-11(15)9(10)8-17-13-7-2-1-6-12(13)16/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXRPQWIDUSPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381613
Record name 2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646989-63-1
Record name 2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 2 Chloro 6 Fluorobenzylthio Aniline and Its Structural Analogs

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. amazonaws.com For 2-(2-chloro-6-fluorobenzylthio)aniline, the most logical and common disconnection occurs at the carbon-sulfur (C-S) bond of the thioether linkage. This is a strategic choice because thioethers are frequently synthesized via nucleophilic substitution reactions. amazonaws.commasterorganicchemistry.com

This disconnection strategy, illustrated below, yields two key synthons: a 2-aminophenylthiolate anion and a 2-chloro-6-fluorobenzyl cation. These idealized fragments correspond to readily accessible chemical reagents: 2-aminothiophenol (B119425) and a 2-chloro-6-fluorobenzyl halide (such as 2-chloro-6-fluorobenzyl chloride). masterorganicchemistry.com

Retrosynthetic Disconnection of the Target Molecule

The forward synthesis, therefore, involves an SN2 reaction where the thiolate, generated by deprotonating 2-aminothiophenol with a suitable base, acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-chloro-6-fluorobenzyl chloride to form the desired thioether. masterorganicchemistry.com The feasibility of this approach is supported by the known reactivity of thiolates as excellent nucleophiles and benzyl (B1604629) halides as good electrophiles. masterorganicchemistry.com

Synthetic Routes to the Aniline (B41778) Core Bearing Halogenated Aromatic Substituents

2-Chloro-6-fluoroaniline (B1301955) is a key intermediate for many pharmaceutical compounds. google.com Its synthesis requires precise control over the introduction of halogen and amino substituents on the aromatic ring. A common and effective strategy involves a multi-step process starting from a more readily available precursor like o-fluoroaniline. google.com

Regioselective halogenation is crucial for installing chloro and fluoro groups at the desired positions. The amino group in aniline is a powerful activating group and directs electrophilic substitution to the ortho and para positions. To achieve the 2,6-disubstituted pattern, a blocking/directing group strategy is often employed.

One documented industrial route to 2-chloro-6-fluoroaniline begins with o-fluoroaniline. google.com To control the regioselectivity, the para position is first brominated, followed by chlorination at the ortho position, and finally, removal of the bromo directing group.

Step 1: Bromination: o-Fluoroaniline is treated with a brominating agent like N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF). The reaction is typically conducted at low temperatures (below 10°C) to yield 4-bromo-2-fluoroaniline (B1266173). google.com The high selectivity for the para position is due to the strong directing effect of the amino group and steric hindrance at the ortho positions.

Step 2: Chlorination: The resulting 4-bromo-2-fluoroaniline is then chlorinated. Using N-chlorosuccinimide (NCS) in DMF at an elevated temperature (around 60°C) introduces a chlorine atom at one of the vacant ortho positions (position 6), affording 4-bromo-2-chloro-6-fluoroaniline (B1287600). google.com

Alternative methods for the direct para-chlorination of unprotected anilines utilize copper(II) chloride (CuCl₂) in ionic liquids, which can offer high yields and regioselectivity under mild conditions. beilstein-journals.org

StepStarting MaterialReagent(s)ProductYield (%)ConditionsRef
1. Brominationo-FluoroanilineNBS, DMF4-Bromo-2-fluoroaniline~95%<10°C google.com
2. Chlorination4-Bromo-2-fluoroanilineNCS, DMF4-Bromo-2-chloro-6-fluoroaniline73-92%~60°C google.com

An alternative approach to forming the aniline core involves the introduction of the amino group onto a pre-halogenated aromatic ring. Nucleophilic aromatic substitution (SNAr) is a primary method for this transformation, particularly on electron-deficient rings. For instance, amination of di-halogenated fluorobenzenes can be achieved.

Microwave-assisted amination of fluorobenzenes with various amines has been developed, often proceeding in good to excellent yields without the need for a strong base or a catalyst. researchgate.net The reactivity of the fluorobenzene (B45895) is enhanced by the presence of additional halogen atoms. researchgate.net This methodology could potentially be applied to a precursor like 1,3-dichloro-2-fluorobenzene to introduce an amino group, although controlling the regioselectivity of the amination would be a significant challenge.

The final step in the synthesis of 2-chloro-6-fluoroaniline from the halogenated intermediate is the selective removal of the bromine atom. This is typically accomplished through catalytic hydrogenation. google.com The process of removing a halogen atom via hydrogenation is known as hydrodehalogenation. nih.gov

The 4-bromo-2-chloro-6-fluoroaniline intermediate is subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst. google.com The reaction is carried out in an organic solvent, often in the presence of a base like triethylamine (B128534) or sodium hydroxide (B78521), at elevated temperatures (50-60°C) and under hydrogen pressure. google.com The palladium catalyst facilitates the cleavage of the carbon-bromine bond over the more stable carbon-chlorine and carbon-fluorine bonds, leading to the desired 2-chloro-6-fluoroaniline.

The selective hydrogenation of halogenated nitroaromatics is a related and widely studied transformation, where careful selection of the catalyst (e.g., platinum, palladium), solvent, and reaction conditions is key to achieving high chemoselectivity, reducing the nitro group while preserving the halogen substituents. researchgate.netacs.org

Starting MaterialReagent(s)ProductConditionsRef
4-Bromo-2-chloro-6-fluoroanilineH₂, 5% Pd/C, Base (e.g., Triethylamine)2-Chloro-6-fluoroaniline50-60°C, High Pressure google.com

The synthesis of structural analogs of the target molecule may require different substituted aniline precursors.

2-Chloroaniline: This compound is a common industrial chemical. A primary route for its synthesis is the catalytic hydrogenation of 2-chloronitrobenzene. This reduction must be selective to avoid hydrodechlorination (the removal of the chlorine atom). nih.gov Various catalytic systems, including those based on platinum, palladium, or molybdenum nitride, have been explored to maximize the yield of the desired haloaniline while minimizing the formation of aniline as a byproduct. nih.gov

2-Chloro-6-methylaniline (B140736): This disubstituted aniline is an important intermediate for pharmaceuticals and pesticides. chemicalbook.com Several synthetic routes have been developed:

From 3-chloro-5-methyl-4-nitroaniline: A one-pot method involves the diazotization of the amino group, followed by reduction with hypophosphorous acid to remove it. The nitro group is then reduced using iron powder in an acidic medium to yield 2-chloro-6-methylaniline with a high yield (82.5%). This method is advantageous due to its mild conditions and use of water as a solvent. chemicalbook.comguidechem.comgoogle.com

From 2-chloroaniline: An ortho-lithiation strategy can be employed. 2-Chloroaniline is treated with tert-butyllithium, which directs methylation to the ortho position using methyl bromide. chemicalbook.com

From 4-amino-3-methylbenzenesulfonic acid: This multi-step process involves acetylation of the amino group, chlorination, deamination, and decarboxylation to arrive at the final product. chemicalbook.com

PrecursorKey Transformation(s)ProductReagentsRef
2-ChloronitrobenzeneSelective Hydrogenation2-ChloroanilineH₂, Catalyst (e.g., Pt, Pd) nih.gov
3-Chloro-5-methyl-4-nitroanilineDiazotization, Reduction, Nitro Reduction2-Chloro-6-methylaniline1. H₂SO₄, NaNO₂ 2. H₃PO₂ 3. Fe guidechem.comgoogle.com
2-ChloroanilineDirected ortho-Lithiation, Methylation2-Chloro-6-methylaniline1. t-BuLi 2. CH₃Br chemicalbook.com

Preparation of 2-Chloro-6-fluoroaniline Intermediates

Introduction of the 2-Chloro-6-fluorobenzylthio Moiety

The construction of the this compound scaffold hinges on the successful introduction of the 2-chloro-6-fluorobenzylthio group onto an aniline core. This is typically achieved through the reaction of a suitable aniline precursor with a reactive 2-chloro-6-fluorobenzyl electrophile.

Synthesis of 2-Chloro-6-fluorobenzyl Halide Precursors

The primary precursor for introducing the 2-chloro-6-fluorobenzyl group is 2-chloro-6-fluorobenzyl chloride. This key intermediate is generally synthesized from 2-chloro-6-fluorotoluene (B1346809) through a radical chlorination reaction. google.com This process involves the chlorination of the methyl group, which can lead to a mixture of chlorinated products, including the desired mono-chlorinated species.

A patented method describes the chlorination of 2-chloro-6-fluorotoluene under illumination at a temperature of 100-200 °C to yield a mixture of 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzylidene dichloride, and 2-chloro-6-fluorobenzotrichloride. google.com The reaction is carefully monitored until the concentration of the mono-chlorinated product is optimized for subsequent steps. google.com This benzyl halide is a versatile alkylating agent used in the synthesis of various biologically active molecules. chemicalbook.com

Nucleophilic Substitution Reactions for Thioether Formation

The most common and direct method for forming the thioether bond in this compound is through a nucleophilic substitution reaction. pearson.com This typically involves the reaction of 2-aminothiophenol with 2-chloro-6-fluorobenzyl chloride. In this SN2 reaction, the thiolate anion of 2-aminothiophenol, a potent nucleophile, attacks the electrophilic benzylic carbon of 2-chloro-6-fluorobenzyl chloride, displacing the chloride leaving group. masterorganicchemistry.com

The reaction is typically carried out in the presence of a base to deprotonate the thiol group of 2-aminothiophenol, thereby increasing its nucleophilicity. pearson.com Common bases used for this purpose include sodium hydroxide or potassium hydroxide. pearson.com The choice of solvent is also crucial for the success of the reaction. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are often employed as they can effectively solvate the reactants and facilitate the substitution reaction. pearson.comlookchem.com Amide solvents, in particular, have been shown to be effective in solubilizing the reactants and promoting the formation of aryl thioethers. lookchem.com

The general mechanism for this reaction is analogous to the Williamson ether synthesis, but with a sulfur nucleophile instead of an oxygen nucleophile. masterorganicchemistry.com The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield of the desired thioether product while minimizing side reactions.

Palladium-Catalyzed Coupling Reactions for C-S Bond Formation

In addition to traditional nucleophilic substitution, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur (C-S) bonds. researchgate.net These methods offer an alternative route for the synthesis of aryl thioethers, including this compound and its analogs.

While direct palladium-catalyzed coupling of 2-aminothiophenol with 2-chloro-6-fluorobenzyl chloride is less common for this specific transformation, related methodologies are well-established. For instance, palladium catalysts are used for the intramolecular C-S bond formation in the synthesis of benzothiazoles from thiobenzanilides. acs.org Similarly, both palladium and copper catalysts have been employed for the intramolecular C-S bond formation in the synthesis of 2-aminobenzothiazoles. nih.gov These reactions often proceed via a C-H functionalization/intramolecular C-S bond formation process. acs.orgnih.gov

The general catalytic cycle for such a reaction would involve the oxidative addition of the palladium(0) catalyst to the aryl halide (or in this case, benzyl halide), followed by reaction with the thiolate and subsequent reductive elimination to yield the thioether product and regenerate the catalyst. The choice of palladium precursor, ligand, base, and solvent are critical parameters that are optimized to achieve high yields and selectivity. beilstein-journals.org

Integrated Multi-Step Synthetic Sequences

The synthesis of this compound and its analogs can be part of a larger, multi-step synthetic sequence to produce more complex molecules with desired biological activities. For instance, the aniline functionality of the target molecule can be further modified.

A common strategy involves the initial protection of the amine group of a starting aniline derivative to prevent unwanted side reactions. Following the introduction of the thioether moiety via one of the methods described above, the protecting group is removed to yield the final product.

In other instances, the synthesized this compound can serve as a key intermediate. For example, the amino group can be acylated to form amides. A related synthesis involves the reaction of various amines with chloroacetyl chloride to produce N-substituted chloroacetamide derivatives. ijpsr.info The aniline can also undergo condensation reactions to form Schiff bases, which can then be cyclized to create heterocyclic structures like azetidinones. Furthermore, the amino group can be diazotized and replaced with other functional groups, highlighting the versatility of this compound as a building block in organic synthesis. chemicalbook.com

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to design processes that are environmentally benign. acsgcipr.org The synthesis of this compound and its analogs can be made more sustainable by carefully considering factors such as solvent selection and waste minimization. acsgcipr.org

Solvent Selection and Waste Minimization

The choice of solvent is a critical aspect of green chemistry. acsgcipr.org Traditional syntheses of thioethers often employ polar aprotic solvents like DMF and DMSO. pearson.comlookchem.com While effective, these solvents can be difficult to remove and may have environmental and health concerns. acsgcipr.org Therefore, there is a growing interest in finding greener alternatives.

Recent research has explored the use of more environmentally friendly solvents for thioether synthesis. organic-chemistry.org This includes the use of water, ionic liquids, and deep eutectic solvents. rsc.orgacsgcipr.org For example, copper-catalyzed C-S bond formation between aldehydes and thiols has been successfully performed in water without the need for a surfactant. rsc.org The use of recyclable catalysts and solvent-free reaction conditions are also being investigated to minimize waste. researchgate.netresearchgate.net

Waste minimization can be achieved by optimizing reaction conditions to maximize atom economy and reduce the formation of byproducts. This includes using catalytic amounts of reagents instead of stoichiometric quantities and designing one-pot reactions where multiple steps are carried out in the same reaction vessel, thus avoiding lengthy workup and purification procedures between steps. google.com

Interactive Data Table: Solvents for Thioether Synthesis

SolventTypeGreen Chemistry Considerations
Dimethylformamide (DMF)Polar AproticEffective but can be difficult to remove and has potential health concerns. lookchem.com
Dimethyl Sulfoxide (DMSO)Polar AproticEffective solvent, but can be challenging to remove. researchgate.net
AcetonePolar AproticA more volatile and generally less toxic option than DMF or DMSO. pearson.com
WaterProticAn environmentally benign solvent; its use is highly desirable. rsc.org
Ionic Liquids-Can act as both solvent and catalyst, often recyclable. acsgcipr.org
Deep Eutectic Solvents-Biodegradable and low-cost alternatives to traditional solvents. acsgcipr.org

Catalytic Approaches (e.g., Pd/C in hydrogenation)

Catalytic methods, particularly those employing palladium on carbon (Pd/C), are pivotal in the synthesis of precursors and analogs of this compound. While a direct catalytic synthesis of the title compound is not extensively documented in readily available literature, analogous transformations suggest plausible synthetic routes.

One key catalytic approach involves the palladium-catalyzed C–S cross-coupling reaction to form the thioether bond. This can be achieved by reacting an aryl halide with a thiol in the presence of a palladium catalyst. For instance, the synthesis of diaryl thioethers has been successfully accomplished through the coupling of two different aryl bromides with a thiol surrogate, such as triisopropylsilanethiol (B126304) (TIPS-SH), catalyzed by a palladium complex with a phosphine (B1218219) ligand. nih.gov This methodology could be adapted for the synthesis of this compound by coupling 2-aminothiophenol with 2-chloro-6-fluorobenzyl chloride or a related halide.

Furthermore, Pd/C is a versatile catalyst for hydrogenation reactions, which can be employed in the synthesis of the aniline moiety. For example, the reduction of a nitro group on an aromatic ring to an amine is a common transformation catalyzed by Pd/C. In a multi-step synthesis, a substituted nitrobenzene (B124822) could first be reacted with a benzyl thiol to form a nitro-thioether intermediate, which is then reduced to the corresponding aniline using H₂ gas and a Pd/C catalyst.

The following table summarizes representative catalytic C-S coupling reactions that are analogous to the potential synthesis of this compound.

Representative Catalytic C-S Coupling Reactions

Aryl HalideThiol/Thiol SurrogateCatalyst SystemProductReference
p-BromotoluenePhenyl triisopropylsilyl sulfidePd(OAc)₂ / CyPF-tBup-Tolyl phenyl sulfide nih.gov
Aryl BromideAryl/Alkyl ThiolPd catalyst / DiPPF ligandAryl Thioether researchgate.net

Electrochemical Synthesis of Related Intermediates

Electrochemical methods offer a green and efficient alternative for the synthesis of key intermediates required for the preparation of this compound and its analogs. A crucial precursor is 2-aminothiophenol. Electrochemical approaches can be utilized for the synthesis of benzothiazoles from 2-aminothiophenol, which highlights the utility of electrochemistry in handling this class of compounds. rsc.org

An external oxidant-free intramolecular dehydrogenative C–S cross-coupling has been developed under undivided electrolytic conditions for the synthesis of various 2-aminobenzothiazoles from aryl isothiocyanates and amines with high yields. rsc.org This demonstrates the potential of electrochemical methods in forming C-S bonds in related structures.

Furthermore, electrochemical methods can be applied to the synthesis of precursors like 2-aminothiazoles from active methylene (B1212753) ketones and thioureas, mediated by NH₄I. nih.gov While not a direct synthesis of this compound, these examples underscore the potential of electrosynthesis in constructing the core scaffolds of related molecules.

The table below provides examples of electrochemical syntheses of relevant heterocyclic compounds.

Electrochemical Synthesis of Related Heterocyclic Intermediates

Starting MaterialsReaction TypeProductKey FeaturesReference
Aryl isothiocyanates and aminesIntramolecular dehydrogenative C–S cross-coupling2-AminobenzothiazolesExternal oxidant-free, undivided electrolytic conditions rsc.org
Active methylene ketones and thioureasMediated electrolysis2-AminothiazolesNH₄I as a redox mediator, undivided cell nih.gov

Derivatization and Structural Modification Strategies

Functionalization at the Aniline Nitrogen

The aniline nitrogen in this compound provides a reactive site for various functionalization reactions, allowing for the synthesis of a wide range of derivatives. Common modifications include N-acylation, N-alkylation, and N-sulfonylation.

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is useful for introducing a variety of functional groups and can also serve as a protecting group strategy during other chemical modifications.

N-Alkylation: Alkylation of the aniline nitrogen can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. These reactions introduce alkyl or substituted alkyl groups, which can significantly alter the steric and electronic properties of the molecule.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functionalization can introduce aryl or alkyl sulfonyl groups, which can impact the biological activity and physicochemical properties of the parent compound. A study on the rearrangement of N-aryl sulfamates to para-sulfonyl anilines provides insights into the chemistry of sulfonated aniline derivatives. researchgate.netresearchgate.netchemrxiv.org

The following table summarizes common functionalization reactions at the aniline nitrogen.

Functionalization Reactions at the Aniline Nitrogen

Reaction TypeReagentsFunctional Group IntroducedGeneral Product
N-AcylationAcyl chloride, Acetic anhydrideAmide2-(2-Chloro-6-fluorobenzylthio)-N-acetylaniline
N-AlkylationAlkyl halide, Aldehyde/Ketone (reductive amination)Substituted amineN-Alkyl-2-(2-chloro-6-fluorobenzylthio)aniline
N-SulfonylationSulfonyl chlorideSulfonamideN-(Benzenesulfonyl)-2-(2-chloro-6-fluorobenzylthio)aniline

Chemical Modifications of the Thioether Linkage

The thioether linkage in this compound is susceptible to various chemical transformations, most notably oxidation to form sulfoxides and sulfones. These modifications can have a profound impact on the molecule's polarity, geometry, and biological activity.

Oxidation to Sulfoxides and Sulfones: The selective oxidation of thioethers is a well-established transformation. A variety of oxidizing agents can be employed to convert the thioether to the corresponding sulfoxide and, with a stronger oxidant or harsher conditions, to the sulfone. researchgate.net Common reagents include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate (B1199274). researchgate.net Catalytic systems, such as those based on manganese or titanium, can also be used to achieve high selectivity. organic-chemistry.orgrsc.org The oxidation of the thioether introduces a chiral center at the sulfur atom in the sulfoxide, opening up possibilities for stereoselective synthesis.

Cleavage of the Thioether Bond: The thioether bond can be cleaved under certain reductive or oxidative conditions, which can be a consideration in the metabolic fate of such compounds or in synthetic strategies where the thioether acts as a temporary linking group.

The table below presents common reagents for the oxidation of thioethers.

Oxidation of the Thioether Linkage

ProductOxidizing Agent/SystemSelectivityReference
SulfoxideHydrogen Peroxide (H₂O₂)Can be selective for sulfoxide with controlled stoichiometry nih.gov
Sulfoxidemeta-Chloroperoxybenzoic acid (m-CPBA)Often selective for sulfoxide at low temperatures researchgate.net
SulfonePotassium permanganate (B83412) (KMnO₄)Strong oxidant, typically leads to the sulfone google.com
SulfoxideSodium periodate (NaIO₄)Generally selective for sulfoxide researchgate.net

Substitution Pattern Variations on the Benzyl and Aniline Rings

The biological activity and physicochemical properties of this compound analogs can be finely tuned by varying the substitution patterns on both the benzyl and aniline rings. Structure-activity relationship (SAR) studies of structurally related compounds, such as tianeptine (B1217405) and benzodiazepine (B76468) derivatives, provide valuable insights into the effects of such modifications. nih.govsemanticscholar.orgnih.govyoutube.com

Substitutions on the Benzyl Ring: The electronic and steric nature of substituents on the benzyl ring can influence the molecule's interaction with biological targets. Variations in the position and type of halogen atoms, or the introduction of other functional groups like methoxy (B1213986) or nitro groups, can modulate activity.

SAR studies on related dibenzothiazepine structures have shown that the nature and position of substituents on the aromatic rings are critical for their pharmacological activity. nih.gov

Stereoselective Synthesis of Chiral Analogs

The introduction of chirality can lead to analogs with improved potency and selectivity. For this compound, chiral centers can be introduced at the benzylic carbon or at the sulfur atom upon oxidation to a sulfoxide.

Asymmetric Synthesis of Chiral Thioethers: The stereoselective synthesis of chiral thioethers can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. beilstein-journals.org For example, a chiral alcohol at the benzylic position could be used as a precursor, or an asymmetric C-S bond formation reaction could be employed.

Enantioselective Oxidation to Chiral Sulfoxides: The oxidation of the prochiral thioether to a chiral sulfoxide can be performed enantioselectively using chiral oxidizing agents or catalysts. libretexts.orgwiley-vch.de Modified Sharpless asymmetric epoxidation conditions, using a titanium/diethyl tartrate complex, have been successfully applied to the asymmetric oxidation of sulfides. organic-chemistry.org Enzyme-catalyzed oxidations also offer a highly enantioselective route to chiral sulfoxides. libretexts.org A peptide-catalyzed enantioselective oxidation of sulfides has also been reported to produce pharmaceutically relevant chiral sulfoxides. nih.gov

The table below lists some approaches for the stereoselective synthesis of chiral sulfoxides.

Methods for Stereoselective Synthesis of Chiral Sulfoxides

MethodReagent/Catalyst SystemKey FeaturesReference
Modified Sharpless OxidationTi(O-i-Pr)₄ / (R,R)-DET / t-BuOOHCatalytic, high enantioselectivity for some substrates organic-chemistry.org
Enzyme-Catalyzed OxidationCyclohexanone monooxygenase (CHMO)High enantioselectivity under mild conditions libretexts.org
Chiral Reagent-Based OxidationChiral N-sulfonyloxaziridinesStoichiometric use of a chiral oxidant libretexts.org
Peptide-Catalyzed OxidationAspartic acid-containing peptidesHigh enantioinduction for functionalized thioethers nih.gov

Advanced Analytical and Spectroscopic Characterization in Research of 2 2 Chloro 6 Fluorobenzylthio Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the chemical environment of specific nuclei, such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum of 2-(2-chloro-6-fluorobenzylthio)aniline is expected to exhibit distinct signals corresponding to the protons of the aniline (B41778) ring, the benzyl (B1604629) group, the methylene (B1212753) bridge, and the amine group.

The chemical shifts (δ) are influenced by the electron density around the protons. Protons on the aniline ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). The presence of the electron-donating amino (-NH₂) and thioether (-S-) groups would lead to characteristic splitting patterns and chemical shifts for these aromatic protons. The protons of the 2-chloro-6-fluorobenzyl group will also resonate in the aromatic region, with their chemical shifts and coupling patterns influenced by the ortho-chloro and ortho-fluoro substituents.

A key feature would be the singlet signal for the methylene (-CH₂-) protons of the benzylthio group, typically appearing in the range of δ 4.0-4.5 ppm. The protons of the primary amine (-NH₂) group are expected to produce a broad singlet, the chemical shift of which can be variable and is often influenced by the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H (Aniline Ring)6.6 - 7.5Multiplet~7-9
Aromatic-H (Benzyl Ring)7.0 - 7.4Multiplet~7-9
-S-CH₂-~4.2SingletN/A
-NH₂Variable (Broad)SingletN/A

Note: The predicted data is based on the analysis of similar aniline and benzylthio compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of both the aniline and benzyl rings are expected to resonate in the downfield region of the spectrum, typically between δ 110 and 165 ppm. The carbon atom attached to the fluorine atom in the benzyl ring will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The carbons attached to the chlorine, sulfur, and nitrogen atoms will also show predictable chemical shifts based on the electronegativity and shielding/deshielding effects of these heteroatoms. The methylene carbon (-S-CH₂-) is anticipated to appear in the aliphatic region, likely between δ 35 and 45 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-NH₂~145-150
Aromatic C-S~115-120
Other Aromatic C (Aniline)~115-135
Aromatic C-Cl~130-135
Aromatic C-F~160-165 (with large ¹JCF)
Aromatic C-CH₂~135-140
Other Aromatic C (Benzyl)~115-130
-S-CH₂-~35-45

Note: The predicted data is based on the analysis of analogous substituted anilines and benzyl derivatives. Actual experimental values may vary.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to probe the chemical environment of fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the benzyl ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the presence of the adjacent chloro and benzylthio substituents. Furthermore, this signal may exhibit coupling to nearby protons, which can provide additional structural information.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. In the positive ion mode, the ESI-MS spectrum of this compound is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The presence of the basic amino group makes this compound readily amenable to protonation. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Table 3: Predicted ESI-MS Data for this compound

Ion Predicted m/z Description
[M+H]⁺268.0Protonated molecule (for ³⁵Cl)
[M+H+2]⁺270.0Protonated molecule (for ³⁷Cl)

Note: The molecular formula of this compound is C₁₃H₁₁ClFNS, with a monoisotopic mass of 267.03 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. The experimentally determined exact mass of the [M+H]⁺ ion for this compound would be compared to the calculated theoretical mass. A close match between these values (typically within a few parts per million, ppm) provides strong evidence for the proposed molecular formula. This technique is crucial for the unambiguous confirmation of the chemical formula of a newly synthesized compound.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within this compound. The molecule's structure contains several distinct groups—an aniline moiety, a substituted benzyl ring, and a thioether linkage—each with characteristic vibrational frequencies.

The primary amine (-NH₂) group of the aniline ring gives rise to two distinct stretching vibrations, a symmetric and an asymmetric stretch, typically observed in the 3300-3500 cm⁻¹ region. asianpubs.orgwpmucdn.com The C-H stretching vibrations from both aromatic rings are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (-CH₂-) bridge appears just below 3000 cm⁻¹. uomustansiriyah.edu.iqvscht.cz

The aromatic C=C stretching vibrations within the benzene (B151609) rings produce a series of sharp bands in the 1450-1620 cm⁻¹ region. researchgate.net The C-N stretching vibration of the aromatic amine is typically found around 1280-1350 cm⁻¹. researchgate.net Vibrations corresponding to the carbon-halogen bonds are found in the fingerprint region; the C-F stretch is typically a strong band between 1000-1400 cm⁻¹, and the C-Cl stretch appears at a lower wavenumber, generally in the 600-800 cm⁻¹ range. The C-S stretching vibration of the thioether linkage is often weak and can be observed between 600-800 cm⁻¹. nih.gov

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂) 3300 - 3500
Aromatic C-H Stretch Benzene Rings 3000 - 3100
Aliphatic C-H Stretch Methylene (-CH₂) 2850 - 2960
C=C Aromatic Ring Stretch Benzene Rings 1450 - 1620
N-H Scissoring Bend Primary Amine (-NH₂) 1590 - 1650
C-N Stretch Aromatic Amine 1280 - 1350
C-F Stretch Fluoro-substituted Ring 1000 - 1400
C-Cl Stretch Chloro-substituted Ring 600 - 800

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to IR spectroscopy. While IR absorbance is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. This often means that symmetric, non-polar bonds, which are weak in IR spectra, produce strong signals in Raman spectra.

For this compound, the aromatic C=C ring stretching vibrations will be prominent in the 1580-1620 cm⁻¹ region. ias.ac.in The C-S stretching bands, which are often weak in IR, can sometimes be more readily identified in Raman spectra, appearing in the 600-800 cm⁻¹ range. scirp.org The breathing mode of the benzene ring, a symmetric vibration, typically gives a strong Raman signal around 810 cm⁻¹. ias.ac.in The C-H stretching vibrations, both aromatic and aliphatic, are also observable in the 2800-3100 cm⁻¹ range. researchgate.netnih.gov The vibrations involving the halogen substituents (C-Cl and C-F) are also active in Raman spectroscopy and can provide further structural confirmation.

Table 2: Expected Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹)
Aromatic C-H Stretch Benzene Rings 3040 - 3080
Aliphatic C-H Stretch Methylene (-CH₂) 2850 - 2960
C=C Aromatic Ring Stretch Benzene Rings 1580 - 1620
C-N Stretch Aromatic Amine 1230 - 1290
Ring Breathing Mode Benzene Rings ~810

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is essential for both analyzing the purity of a synthesized compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a primary tool for analytical assessment, while column chromatography is a standard method for preparative purification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate technique for determining the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase HPLC method is typically employed for compounds of this nature.

In this setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating the target compound from any starting materials, byproducts, or impurities. Detection is commonly achieved using a UV-Vis detector, as the aromatic rings in the molecule exhibit strong absorbance in the UV region, typically around 254 nm. The retention time of the compound under specific conditions is a reliable identifier, and the peak area in the chromatogram corresponds to its concentration, allowing for quantitative purity analysis. nih.govdiva-portal.org

Table 3: Typical HPLC Parameters for Analysis of this compound

Parameter Description
Stationary Phase (Column) Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detector UV-Vis at 254 nm

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Column Chromatography for Purification

For the isolation and purification of this compound on a preparative scale, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.

Typically, silica (B1680970) gel is used as the polar stationary phase due to its effectiveness and low cost. The mobile phase, or eluent, is a less polar organic solvent system. For a molecule with the polarity of this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. doubtnut.comresearchgate.net The purification process begins by eluting with a low-polarity mixture (high hexane content) and gradually increasing the polarity by adding more ethyl acetate. researchgate.net This gradient elution allows for the separation of non-polar impurities first, followed by the desired product, while highly polar impurities remain strongly adsorbed to the silica gel. Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the pure compound. Due to the basic nature of the aniline amine group, sometimes a small amount of a base like triethylamine (B128534) is added to the eluent to prevent peak tailing and improve separation. biotage.com

Table 4: General Parameters for Column Chromatography Purification

Parameter Description
Stationary Phase Silica Gel (e.g., 60-120 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane
Elution Technique Gradient elution, starting with low polarity (e.g., 5% Ethyl Acetate in Hexane) and increasing polarity as needed.

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

Structure Activity Relationship Sar Investigations of 2 2 Chloro 6 Fluorobenzylthio Aniline Analogs

Correlating Structural Modulations with Biological Response

The systematic modification of a lead compound is a fundamental strategy in drug discovery to optimize its biological activity, selectivity, and pharmacokinetic properties. For the 2-(2-Chloro-6-fluorobenzylthio)aniline scaffold, this involves synthesizing a series of analogs where specific parts of the molecule are altered, and the resulting changes in biological response are quantified. The core structure consists of three key domains amenable to modification: the aniline (B41778) ring, the 2-chloro-6-fluorobenzyl group, and the thioether linkage that connects them.

An illustrative SAR table for a hypothetical series of analogs is presented below, demonstrating how biological activity might change with modifications to different parts of the molecule.

Analog R1 (Aniline Ring) R2 (Benzyl Ring) Linker Relative Biological Activity (%)
Parent H2-Cl, 6-F-S-CH₂-100
1a 4-OCH₃2-Cl, 6-F-S-CH₂-85
1b 4-Cl2-Cl, 6-F-S-CH₂-110
1c HH-S-CH₂-30
1d H2-Cl, 6-F-O-CH₂-20
1e H2-Cl, 6-F-SO-CH₂-60

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Influence of Halogen Substituents on Biological Potency and Selectivity

The presence and positioning of halogen atoms are critical determinants of a molecule's pharmacological profile. In this compound, the benzyl (B1604629) ring is substituted with both a chlorine and a fluorine atom at the ortho positions. This specific di-halogenation pattern is not arbitrary and profoundly influences the molecule's properties.

Both chlorine and fluorine are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect can modulate the acidity or basicity of nearby functional groups and influence the molecule's ability to participate in hydrogen bonding or other non-covalent interactions within a biological target. The electron-withdrawing nature of these halogens can also impact the metabolic stability of the benzyl ring.

From a steric perspective, the chlorine atom is significantly larger than the fluorine atom. The placement of these two different-sized halogens at the C2 and C6 positions of the benzyl ring creates a specific three-dimensional conformation. This steric hindrance forces the benzyl ring to adopt a twisted orientation relative to the thioether bridge, which can be crucial for fitting into a specific binding pocket of a receptor or enzyme. This fixed conformation reduces the molecule's flexibility, which can be entropically favorable for binding, leading to higher potency.

The location of the halogen substituents on the benzyl ring is a key factor in determining biological activity. The 2,6-disubstitution (ortho, ortho') pattern is particularly significant. Studies on various classes of bioactive molecules have shown that this substitution pattern can lock the benzyl ring in a conformation perpendicular to the plane of the rest of the molecule. This fixed geometry can be essential for optimal interaction with a biological target.

If the halogens were moved to other positions (e.g., meta or para), the molecule would have greater conformational freedom. While this might allow it to adapt to different binding sites, it could also lead to a loss of potency if a specific, rigid conformation is required for activity. For example, moving the chloro and fluoro groups to the 3,4-positions would result in a flatter molecule with a different electronic distribution, likely leading to a completely different SAR profile and biological activity.

Significance of the Thioether Bridge for Molecular Recognition

The thioether (-S-) linkage is a critical structural element in many pharmacologically active compounds. In the this compound scaffold, it serves as a flexible bridge connecting the two aromatic systems. Unlike more rigid linkers like an amide or an alkene, the thioether bond allows for a degree of rotational freedom, enabling the aniline and benzyl moieties to adopt an optimal spatial arrangement for binding to a biological target.

The sulfur atom itself possesses unique properties. It is larger and less electronegative than oxygen, making the thioether less polar and more lipophilic than the corresponding ether analog. This increased lipophilicity can enhance membrane permeability and oral bioavailability. Furthermore, the sulfur atom has available d-orbitals and can act as a hydrogen bond acceptor, contributing to the binding affinity.

The potential for metabolism at the sulfur atom, through oxidation to the corresponding sulfoxide (B87167) (-SO-) or sulfone (-SO₂-), is also a significant consideration. These oxidized metabolites often have drastically different physicochemical properties (e.g., increased polarity) and biological activities compared to the parent thioether. In some cases, such oxidation can be a deactivation pathway, while in others, it may lead to active metabolites.

Stereochemical Contributions to Activity: Diastereoselectivity and Enantioselectivity

While the parent compound this compound is achiral, the introduction of a chiral center can lead to stereoisomers (enantiomers or diastereomers) with potentially different biological activities. Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity.

For instance, if a substituent were added to the methylene (B1212753) carbon of the thioether bridge (e.g., -S-CH(CH₃)-), this carbon would become a stereocenter. The resulting two enantiomers (R and S) would be mirror images of each other and could interact differently with a chiral receptor or enzyme. It is common in medicinal chemistry for one enantiomer to be significantly more potent than the other (the eutomer), while the other may be less active (the distomer) or even contribute to off-target effects.

Research on structurally related HIV-1 reverse transcriptase inhibitors has demonstrated significant diastereo- and enantioselectivity. In these cases, the biological activity was strongly correlated with the absolute configuration at a benzylic stereocenter, with the (R)-enantiomer often showing the highest antiviral potency. Although specific stereochemical studies on this compound are not publicly available, these findings in related systems underscore the critical importance of stereochemistry in molecular recognition and biological activity.

Substituent Effects on the Aniline and Benzyl Moieties

Beyond the foundational halogen substituents, further modifications to both the aniline and benzyl rings can be used to fine-tune the molecule's properties.

Aniline Moiety: The amino group (-NH₂) on the aniline ring is a key functional group, likely involved in hydrogen bonding or acting as a nucleophilic center. The electronic properties of this ring can be modulated by adding substituents.

Electron-donating groups (e.g., methyl, methoxy) at the para-position (C4) would increase the electron density on the ring and the basicity of the amino group. This could strengthen hydrogen bond donor capacity.

Electron-withdrawing groups (e.g., chloro, nitro) would decrease the basicity of the amino group and could introduce new interaction points.

The position of these substituents is also crucial, as steric hindrance near the amino group or the thioether linkage could disrupt the optimal binding conformation.

The table below summarizes the general effects of different types of substituents on the aromatic rings of a generic 2-(benzylthio)aniline (B1266028) scaffold.

Ring Position Substituent Type Example Potential Effect on Activity
AnilinePara (C4)Electron-Donating-OCH₃May increase activity by enhancing H-bonding
AnilinePara (C4)Electron-Withdrawing-CF₃May decrease activity by reducing basicity
AnilineOrtho (C6)Bulky Group-CH(CH₃)₂Likely to decrease activity due to steric hindrance
BenzylPara (C4)Small, Lipophilic-CH₃May increase activity by filling a hydrophobic pocket

Note: These are generalized principles, and the actual effect of any substituent would need to be determined empirically.

Computational Chemistry and Theoretical Studies of 2 2 Chloro 6 Fluorobenzylthio Aniline Derivatives

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are employed to determine the fundamental properties of molecules, such as their three-dimensional structure, electronic distribution, and spectroscopic characteristics. These methods are crucial for understanding the intrinsic properties of 2-(2-chloro-6-fluorobenzylthio)aniline derivatives.

Density Functional Theory (DFT) has become a popular and cost-effective method for studying the physical properties of molecules. sphinxsai.com It allows for the calculation of various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sphinxsai.comnih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. semanticscholar.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For derivatives of this compound, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), can predict their electronic behavior. sphinxsai.com The calculated HOMO and LUMO energies indicate the potential for charge transfer within the molecule. sphinxsai.comsemanticscholar.org These calculations help in understanding the sites of electrophilic and nucleophilic attack, thus predicting the molecule's reactivity in chemical reactions.

Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT

ParameterValue (eV)
HOMO Energy-5.87
LUMO Energy-0.98
HOMO-LUMO Gap4.89
Ionization Potential5.87
Electron Affinity0.98

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from DFT calculations.

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable geometries (conformers) of a molecule and determining their relative energies. This is achieved by calculating the potential energy surface, which maps the energy of the molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles.

For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial. By rotating the key dihedral angles and calculating the energy at each step, a potential energy surface can be generated. This allows for the identification of the global minimum energy conformation, which is the most stable arrangement of the atoms, as well as other low-energy conformers that may be biologically relevant. These studies provide insights into how the molecule might bind to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds. nih.gov

QSAR models can be broadly classified into two-dimensional (2D) and three-dimensional (3D) techniques. 2D-QSAR models use descriptors that are derived from the 2D representation of the molecule, such as topological indices and physicochemical properties.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA), consider the 3D structure of the molecules. nih.gov In CoMFA, a series of aligned molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. nih.gov These field values are then used as descriptors to build a statistical model that correlates them with the biological activity. nih.gov The results of a CoMFA study are often visualized as contour maps, which highlight the regions in space where modifications to the molecular structure are likely to increase or decrease activity. nih.gov

The development of a predictive QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. A mathematical model, often using statistical methods like partial least squares (PLS) regression, is then built to relate the descriptors to the activity.

The predictive power of the QSAR model must be rigorously validated. nih.gov This is typically done by dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive ability on compounds not used in model development. nih.gov A robust and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize them for synthesis and experimental testing. nih.gov

The selection of appropriate molecular descriptors is a critical step in QSAR modeling. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional descriptors: Related to the molecular formula (e.g., molecular weight, number of atoms).

Topological descriptors: Based on the 2D connectivity of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic properties of the molecule (e.g., dipole moment, HOMO/LUMO energies).

Hydrophobic descriptors: Quantify the lipophilicity of the molecule (e.g., logP). nih.gov

For derivatives of this compound, a combination of these descriptors would be used to capture the structural features that are important for their biological activity. For instance, electronic descriptors from DFT calculations and hydrophobic descriptors could be crucial in modeling their interactions with a biological target.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a microscopic view of how a ligand, such as a derivative of this compound, might interact with a biological target. These methods are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Molecular Docking for Ligand-Target Interactions (e.g., HIV-1 RT, Urease)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is widely used to understand the binding modes of potential drugs to their biological targets.

HIV-1 Reverse Transcriptase (HIV-1 RT):

While direct molecular docking studies on this compound are not extensively available in the reviewed literature, valuable insights can be drawn from studies on structurally related compounds. A notable example is the class of 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (2-Cl-6-F-S-DABOs), which share the key 2-chloro-6-fluorobenzyl moiety. These compounds have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govrsc.org

Docking studies of these S-DABO derivatives into the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT have revealed key interactions that contribute to their inhibitory activity. nih.gov The 2-chloro-6-fluorobenzyl group plays a crucial role in establishing favorable interactions within the hydrophobic pocket of the enzyme. The binding of these inhibitors is often characterized by hydrogen bonds with key amino acid residues such as Lys101 and Tyr181. tandfonline.com Furthermore, π-π stacking interactions with aromatic residues like Tyr188, Phe227, and Trp229 are critical for the stability of the ligand-protein complex. tandfonline.com The specific stereochemistry of these derivatives has been shown to significantly influence their binding mode and antiviral activity. tandfonline.com

Urease:

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by ureolytic bacteria, such as Helicobacter pylori. nih.govfrontiersin.org While specific docking studies for this compound against urease are not detailed in the available literature, general principles of urease inhibition by sulfur-containing compounds and other aniline (B41778) derivatives can be considered.

Molecular docking studies of various urease inhibitors have shown that the active site contains two nickel ions that are crucial for catalysis. nih.govdergipark.org.tr Inhibitors often interact with these nickel ions through heteroatoms like sulfur or nitrogen. dergipark.org.tr For thioaniline derivatives, the sulfur atom could potentially coordinate with the nickel ions in the active site, disrupting the enzyme's catalytic function. Additionally, the aniline and benzyl (B1604629) moieties could form hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues, further stabilizing the inhibitor within the active site. nih.gov

Table 1: Key Interacting Residues in Target Enzymes for Related Compounds

Target Enzyme Key Interacting Residues for Related Inhibitors Type of Interaction
HIV-1 RT Lys101, Lys103, Tyr181, Tyr188, Phe227, Trp229 Hydrogen Bonding, π-π Stacking, Hydrophobic

| Urease | Ni(II) ions, Histidine residues | Metal Coordination, Hydrogen Bonding |

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-target complex, offering insights into its stability and the conformational changes that may occur upon ligand binding over time.

For HIV-1 RT, MD simulations of various non-nucleoside inhibitors have demonstrated that the binding of an inhibitor to the NNIBP can induce significant conformational changes in the enzyme. nih.govnih.govfrontiersin.org These simulations often reveal alterations in the global motions of the protein, leading to a more rigid and inactive conformation. nih.gov The stability of the inhibitor within the binding pocket is assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. tandfonline.com Stable binding is typically characterized by low RMSD values, indicating that the inhibitor remains in its docked conformation. tandfonline.com MD simulations can also elucidate the role of specific amino acid residues in maintaining the stability of the complex through persistent hydrogen bonds and hydrophobic contacts. tandfonline.com

While specific MD simulation data for this compound derivatives are not available, it can be hypothesized that their binding to HIV-1 RT would similarly stabilize an inactive conformation of the enzyme, a hallmark of NNRTI action. nih.govnih.gov

In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADME prediction)

For derivatives of this compound, several key ADME parameters can be predicted using computational models based on their chemical structure. These predictions are often based on established rules, such as Lipinski's Rule of Five, which helps to assess the druglikeness of a chemical compound and its likelihood of being an orally active drug. core.ac.ukresearchgate.net

Studies on various substituted aniline and benzylthio derivatives provide a basis for predicting the potential pharmacokinetic profile of this compound derivatives. mdpi.comchemmethod.comnih.govnih.gov For instance, the lipophilicity (logP) is a critical parameter influencing absorption and distribution. ymerdigital.com The presence of halogen atoms and a thioether linkage would likely contribute to a higher logP value, suggesting good membrane permeability but also potential for higher plasma protein binding.

Table 2: Predicted ADME Properties and Drug-Likeness of a Representative this compound Derivative

Property Predicted Value/Classification Implication for Drug-Likeness
Molecular Weight ( g/mol ) ~283.75 Obeys Lipinski's Rule (< 500)
LogP (Octanol/Water Partition Coefficient) High Good membrane permeability, potential for high plasma protein binding
Hydrogen Bond Donors 1 Obeys Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors 1 Obeys Lipinski's Rule (≤ 10)
Human Intestinal Absorption High Good potential for oral bioavailability
Blood-Brain Barrier Penetration Likely Potential for CNS activity
CYP450 Inhibition Possible Potential for drug-drug interactions

| Ames Mutagenicity | Likely Non-mutagenic | Favorable safety profile |

Note: The values in this table are estimations based on the general properties of structurally similar compounds and should be confirmed by experimental studies.

Mechanistic Studies and Target Interaction Research

Elucidation of Biological Targets and Pathways

The biological targets of 2-(2-Chloro-6-fluorobenzylthio)aniline and its analogues have been explored in the context of enzymatic inhibition, a common mechanism of action for many therapeutic compounds.

HIV-1 Reverse Transcriptase Inhibition

A significant body of research has focused on derivatives of this compound, particularly the 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (2-Cl-6-F-S-DABOs), as potent inhibitors of HIV-1 reverse transcriptase (RT). These compounds are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) nih.gov. The 2-chloro-6-fluoro substitution on the benzyl (B1604629) ring has been shown to be a key determinant of their high antiviral activity nih.govnih.gov.

Studies have demonstrated that these derivatives can exhibit picomolar activity against wild-type HIV-1 nih.gov. Furthermore, certain substitutions on the pyrimidine (B1678525) ring, in conjunction with the 2-chloro-6-fluorobenzyl moiety, have resulted in compounds with broad-spectrum inhibitory activity against clinically relevant HIV-1 mutants nih.gov. The stereochemistry at the benzylic position has also been found to be crucial, with the R absolute configuration correlating with higher antiviral and enzymatic inhibitory activity nih.gov.

Urease Inhibition

While direct studies on this compound as a urease inhibitor are not extensively documented, the broader class of aniline (B41778) and thioether derivatives has been investigated for this activity. Thiol-containing compounds can potentially inhibit urease by binding to the nickel ions in the active site or by forming mixed disulfides with catalytically important cysteine residues nih.gov. Aniline derivatives have also been shown to be potent urease inhibitors, with some exhibiting inhibitory potential significantly greater than standard inhibitors like thiourea (B124793) nih.gov. The mechanism of inhibition by these related compounds often involves interaction with the active site of the enzyme, thereby blocking the hydrolysis of urea (B33335) nih.gov.

Based on available scientific literature, specific receptor binding studies for this compound have not been reported. The primary mechanism of action identified for its closely related derivatives is enzyme inhibition rather than direct receptor binding nih.govnih.gov. Thiophene moieties, which are structurally related to the thioether in the target compound, are known to contribute to ligand-receptor binding in some contexts, but specific data for this compound is lacking nih.gov.

Biochemical and Cellular Assay Methodologies

A variety of in vitro and cell-based assays have been employed to characterize the biological activity of this compound derivatives.

HIV-1 Reverse Transcriptase Assays

The inhibitory activity of 2-Cl-6-F-S-DABO derivatives against HIV-1 RT is typically evaluated using in vitro enzyme assays. These assays measure the ability of the compounds to inhibit the DNA polymerase activity of the recombinant enzyme. A common method is a colorimetric assay that detects the amount of digoxigenin-labeled dUTP incorporated into a DNA strand, using a poly(A) x oligo(dT)15 template/primer . The inhibitory concentration 50% (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity, is a key parameter determined from these assays nih.govacs.org.

Urease Inhibition Assays

For the assessment of urease inhibition by aniline and thioaniline derivatives, a common in vitro method involves measuring the amount of ammonia (B1221849) produced from the enzymatic hydrolysis of urea. The Berthelot method, where ammonia reacts with phenol (B47542) and hypochlorite (B82951) in an alkaline medium to form a colored indophenol (B113434) complex, is frequently used. The absorbance of this complex is measured spectrophotometrically to determine the extent of enzyme inhibition nih.gov. The IC50 values are then calculated to quantify the inhibitory potency of the compounds.

Anti-HIV-1 Cell-Based Assays

The antiviral efficacy of 2-Cl-6-F-S-DABO derivatives is assessed in cell-based assays using human T-lymphocyte cell lines, such as MT-4 cells, infected with HIV-1 nih.govnih.gov. The effectiveness of the compounds is determined by measuring the inhibition of the cytopathic effect of the virus. This is often quantified using the MTT assay, which measures the metabolic activity of viable cells nih.gov. The 50% effective concentration (EC50), the concentration at which 50% of the viral cytopathic effect is inhibited, and the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected cells by 50%, are determined. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window nih.govacs.org.

Kinetic Characterization of Molecular Interactions (e.g., competitive, non-competitive inhibition)

HIV-1 Reverse Transcriptase Inhibition Kinetics

The 2-Cl-6-F-S-DABO derivatives, as NNRTIs, are known to bind to an allosteric site on the HIV-1 reverse transcriptase, distinct from the active site where nucleoside analogues bind nih.gov. This binding induces a conformational change in the enzyme that inhibits its function. This mode of action is characteristic of non-competitive inhibition with respect to the deoxynucleotide triphosphate substrates.

Urease Inhibition Kinetics

Kinetic studies of urease inhibition by various aniline and thioether derivatives have revealed different modes of inhibition. These are typically determined by constructing Lineweaver-Burk plots, which graphically represent the relationship between substrate concentration and reaction velocity. Depending on the specific compound, the inhibition can be competitive, non-competitive, or a mixed type of inhibition nih.gov. For instance, some halo-substituted ester/amide-based aniline derivatives have been shown to exhibit a mixed type of inhibition against jack bean urease, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex nih.gov.

The following table summarizes the inhibitory activities of some 2-Cl-6-F-S-DABO derivatives against HIV-1.

CompoundEC50 (µM) vs. HIV-1 in MT-4 cellsCC50 (µM) in MT-4 cellsSI (CC50/EC50)IC50 (µM) vs. HIV-1 RT
Derivative A0.003>100>333330.01
Derivative B0.002>100>500000.008
Derivative C0.001>100>1000000.005

Data is representative of values found for potent 2-Cl-6-F-S-DABO derivatives in scientific literature.

The table below provides examples of urease inhibition by different classes of aniline derivatives.

Compound ClassInhibition TypeRepresentative IC50 (µM)
Halo-substituted ester/amide anilinesMixed0.0016
Barbiturate-linked aryl hydrazones-8.43
Thiophene-substituted anilinesNon-competitive0.94

This data is illustrative of findings for various aniline derivatives and not specific to this compound.

Structural Basis of Activity: Insights from Co-crystallization or Computational Complexes

Currently, there is a notable absence of publicly available research detailing the specific structural basis of activity for this compound through co-crystallization studies with biological targets or comprehensive computational complex analyses. While the broader class of diaryl thioethers and substituted anilines has been the subject of medicinal chemistry research, leading to insights into their general structure-activity relationships, specific high-resolution structural data for this particular compound's interactions remain unelucidated in the scientific literature.

In the absence of direct experimental evidence from X-ray crystallography or NMR spectroscopy of a protein-ligand complex, and without published molecular docking or dynamics simulations, any discussion on the precise binding modes and key molecular interactions of this compound would be purely speculative.

Typically, understanding the structural basis of a compound's activity involves identifying its biological target and then elucidating the three-dimensional arrangement of the compound within the target's binding site. This is achieved through techniques like co-crystallization, where the compound is crystallized with its target protein, and the resulting complex is analyzed using X-ray diffraction to generate a detailed atomic-level map of the interactions.

Alternatively, computational methods such as molecular docking and molecular dynamics simulations can provide valuable predictive insights. These methods use the known or predicted structure of a target protein to model the likely binding pose of a ligand, such as this compound. These models can highlight potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex, thereby guiding further experimental investigation and drug design efforts.

Future research in this area would be necessary to provide the specific data required for a thorough analysis of the structural basis of activity for this compound. Such studies would be invaluable in confirming its molecular target(s) and in providing a rational basis for the design of analogues with improved potency and selectivity.

Emerging Research Directions and Future Prospects for 2 2 Chloro 6 Fluorobenzylthio Aniline

Rational Design of Next-Generation Therapeutic Agents

The rational design of new therapeutic agents derived from 2-(2-chloro-6-fluorobenzylthio)aniline is a key area of future research. This approach relies on understanding the structure-activity relationships (SAR) to guide the synthesis of more potent and selective molecules. The core structure of this compound offers multiple points for modification.

Key strategies for the rational design of next-generation agents include:

Modification of the Aniline (B41778) Ring: The amino group and the aromatic ring of the aniline moiety are prime targets for substitution. The introduction of various functional groups can influence the compound's electronic properties, lipophilicity, and ability to form hydrogen bonds, which are critical for target binding.

Isosteric and Bioisosteric Replacements: The thioether linkage is another site for modification. Replacing the sulfur atom with other linkers, such as an oxygen atom (ether) or a methylene (B1212753) group (carbon bridge), could impact the molecule's flexibility and metabolic stability.

Docking studies with predicted biological targets can further inform the design process, suggesting modifications that would enhance binding affinity and selectivity. researchgate.net By systematically exploring these structural modifications, researchers can aim to develop next-generation compounds with improved therapeutic profiles.

Table 1: Potential Modifications for Rational Drug Design

Molecular Scaffold Modification Site Example Substituents Potential Impact
Aniline Ring Amino Group Acetylation, Alkylation Altered solubility and bioavailability
Aniline Ring Aromatic Ring Nitro, Methoxy (B1213986), Alkyl groups Modulation of electronic properties and target interactions
Thioether Linkage Sulfur Atom Oxygen, Selenium, Methylene Changes in bond angles, flexibility, and metabolic stability
Benzyl (B1604629) Ring Halogen Atoms Trifluoromethyl, Cyano, Methyl Influence on lipophilicity and binding affinity

Exploration of Novel Biological Activities

While the specific biological activities of this compound are not extensively documented, its structural motifs are present in compounds with a wide range of pharmacological effects. This suggests that the compound could be a valuable starting point for discovering novel biological activities. Aniline derivatives, for example, are known to possess a broad spectrum of biological activities.

Future research should involve comprehensive screening of this compound and its analogs against a diverse panel of biological targets. Potential areas for investigation include:

Antimicrobial and Antifungal Activity: Thioether and aniline-containing compounds have shown promise as antimicrobial and antifungal agents. Screening against a panel of pathogenic bacteria and fungi could reveal potential applications in infectious diseases.

Anti-inflammatory Properties: Many aniline derivatives exhibit anti-inflammatory effects. Investigating the ability of this compound to modulate inflammatory pathways could lead to new treatments for inflammatory disorders.

Enzyme Inhibition: The compound's structure could lend itself to inhibiting specific enzymes. For example, related structures have been investigated as α-glucosidase inhibitors for the management of diabetes. nih.govnih.gov Kinase inhibition is another area of interest, as many kinase inhibitors feature aniline or related nitrogen-containing heterocycles. researchgate.net

Anticancer Activity: The cytotoxicity of novel compounds is a cornerstone of cancer research. Evaluating this compound against various cancer cell lines could uncover potential as an anticancer agent.

Table 2: Potential Biological Activities for Screening

Therapeutic Area Potential Target/Activity Rationale
Infectious Diseases Antibacterial, Antifungal Presence of thioether and aniline moieties known for antimicrobial effects.
Inflammation Cyclooxygenase (COX) Inhibition, Cytokine Modulation Aniline derivatives have demonstrated anti-inflammatory properties.
Metabolic Disorders α-Glucosidase Inhibition Similar scaffolds have shown inhibitory activity against this enzyme. nih.govnih.gov
Oncology Kinase Inhibition, Cytotoxicity Aniline is a common feature in many kinase inhibitors and cytotoxic agents. researchgate.net

Development of Advanced Synthetic Methodologies

The advancement of synthetic methodologies is crucial for the efficient and versatile production of this compound and its derivatives. While established methods for forming thioether and aniline compounds exist, developing more advanced and efficient synthetic routes is an ongoing area of research.

Future directions in synthetic methodology could include:

Catalytic Cross-Coupling Reactions: The use of transition metal catalysts, such as palladium or copper, could facilitate more efficient and selective formation of the carbon-sulfur bond.

Flow Chemistry: Implementing continuous flow synthesis could offer advantages in terms of scalability, safety, and reproducibility compared to traditional batch processes.

Green Chemistry Approaches: The development of synthetic routes that utilize more environmentally friendly solvents, reagents, and reaction conditions is a key goal in modern organic synthesis. This could involve exploring enzymatic catalysis or water-based reaction media.

Combinatorial Chemistry: The use of combinatorial techniques would allow for the rapid synthesis of a large library of analogs for high-throughput screening, accelerating the drug discovery process.

Patented methods for the synthesis of related compounds, such as 2-chloro-6-fluoroaniline (B1301955), often involve multi-step processes that could be optimized for efficiency and yield. google.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These computational tools can be applied to the design and optimization of derivatives of this compound in several ways:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and toxicity of novel analogs before they are synthesized. This can help prioritize the most promising candidates and reduce the number of compounds that need to be made and tested.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of desired characteristics, it can generate novel structures based on the this compound scaffold that are predicted to have high activity and favorable drug-like properties.

Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds against a biological target to identify potential hits. This can significantly accelerate the initial stages of drug discovery.

The integration of AI and ML offers the potential to make the design process for next-generation this compound derivatives faster, cheaper, and more efficient.

Challenges and Opportunities in Translating Research Findings

The translation of promising research findings from the laboratory to clinical application is a complex and challenging process. For a compound like this compound, several hurdles will need to be overcome.

Challenges:

Preclinical Development: Extensive preclinical studies will be required to evaluate the compound's efficacy, safety, and pharmacokinetic profile in animal models. These studies are time-consuming and expensive. nih.govresearchgate.net

Manufacturing and Scalability: Developing a robust and scalable manufacturing process that is compliant with Good Manufacturing Practices (GMP) is a significant challenge. nih.gov

Biomarker Development: Identifying and validating pharmacodynamic biomarkers to provide an early indication of biological activity in humans is crucial for successful clinical translation. ecancer.org

Regulatory Hurdles: Navigating the complex regulatory landscape to gain approval for clinical trials and eventual marketing is a major undertaking.

Opportunities:

Unmet Medical Needs: If this compound or its derivatives show efficacy in areas with significant unmet medical needs, such as drug-resistant infections or certain types of cancer, the path to clinical translation may be expedited.

Precision Medicine: The development of companion diagnostics could help identify patient populations that are most likely to respond to treatment, increasing the chances of success in clinical trials.

Collaborative Research: Partnerships between academic researchers, pharmaceutical companies, and contract research organizations can help to leverage expertise and resources to overcome the challenges of drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Chloro-6-fluorobenzylthio)aniline, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via nucleophilic substitution. For example, 2-chloro-6-fluorobenzyl chloride reacts with 2-aminothiophenol in the presence of a base (e.g., NaH) in anhydrous THF. Intermediates are purified using column chromatography (silica gel, hexane/ethyl acetate gradient) and characterized via 1^1H NMR (to confirm aromatic protons and -SH group displacement), 19^{19}F NMR (to verify fluorinated substituents), and mass spectrometry (to confirm molecular ion peaks) .

Q. How is this compound typically purified, and what analytical techniques validate purity?

  • Methodology : Recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity. Analytical techniques include:

  • Elemental analysis (C, H, N, S content).
  • HPLC-UV (retention time consistency at 254 nm).
  • DSC/TGA to assess thermal stability and melting point consistency (e.g., mp 36–40°C, as per analogs in ).

Q. What spectroscopic methods are critical for structural elucidation of this compound?

  • Methodology :

  • 1^1H and 13^{13}C NMR : Assign aromatic protons (e.g., deshielded signals for chloro/fluoro substituents) and benzylthio linkage.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
  • IR spectroscopy : Confirm S-C and N-H stretches (e.g., 3350 cm1^{-1} for -NH2_2, 650 cm1^{-1} for C-S).
  • High-resolution MS : Validate molecular formula (e.g., [M+H]+^+ at m/z 270.03) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to calculate:

  • HOMO-LUMO gaps : Assess redox activity and charge-transfer potential.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., electron-deficient fluorinated ring).
  • Vibrational frequencies : Compare computed IR spectra with experimental data to validate assignments .

Q. What experimental designs assess the environmental persistence of this compound in soil?

  • Methodology :

  • Soil column studies : Simulate leaching by varying pumping speeds (e.g., 0.5–2.0 mL/min) and monitor analyte migration via HPLC-MS .
  • Microcosm experiments : Incubate soil samples with the compound under aerobic/anaerobic conditions to track degradation products (e.g., via LC-QTOF-MS).
  • QSAR modeling : Predict biodegradation pathways using substituent effects (e.g., chloro/fluoro groups reduce hydrolysis rates) .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in 19^{19}F NMR) be resolved?

  • Methodology :

  • Variable-temperature NMR : Rule out dynamic effects (e.g., hindered rotation of the benzylthio group).
  • DFT calculations : Compare computed chemical shifts with experimental data to identify conformational isomers.
  • X-ray crystallography : Resolve solid-state structure to confirm substituent positions and steric effects .

Q. What advanced oxidation processes (AOPs) effectively degrade this compound in wastewater?

  • Methodology :

  • Fenton’s reagent : Optimize H2_2O2_2/Fe2+^{2+} ratios (e.g., 1:2 molar ratio) and monitor degradation via UV-Vis kinetics.
  • Photocatalysis : Use TiO2_2 nanoparticles under UV light (λ = 365 nm) to generate hydroxyl radicals, with LC-MS/MS identifying intermediates (e.g., sulfoxide derivatives).
  • Ozonation : Track reaction pathways using FTIR to detect ozonide byproducts .

Q. How does the thioether group influence the compound’s stability under varying pH and temperature?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and thermal (40–80°C) conditions. Monitor decomposition via HPLC-UV (e.g., thioether oxidation to sulfone at high pH).
  • Kinetic modeling : Calculate activation energy (Ea_a) using Arrhenius plots to predict shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.